1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene and benzyl groups further enhances its chemical properties and potential interactions with biological targets.
Mechanism of Action
Target of Action
Pyrido[3,2-d]pyrimidine derivatives are often designed as inhibitors for certain kinases, such as CDK2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Mode of Action
These compounds typically inhibit their target kinases by binding to the ATP-binding pocket, preventing the phosphorylation process that is necessary for the kinase’s function .
Biochemical Pathways
By inhibiting CDK2, these compounds can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde.
Benzylation: The final step involves the benzylation of the intermediate compound using benzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrido[3,2-d]pyrimidine core can be reduced to alcohols.
Substitution: The benzyl and thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: Researchers use this compound to probe the mechanisms of biological reactions and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system.
Thioglycoside Derivatives: Compounds with a thiophene moiety and glycosidic linkage.
Uniqueness
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of the pyrido[3,2-d]pyrimidine core with benzyl and thiophene groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18-17-16(9-4-10-20-17)21(12-14-6-2-1-3-7-14)19(24)22(18)13-15-8-5-11-25-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBODJRQJUVQQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.